molecular formula C13H13ClN2OS B2549936 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine CAS No. 145889-63-0

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B2549936
CAS No.: 145889-63-0
M. Wt: 280.77
InChI Key: GGDHOWPTGBRPMC-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. This intermediate is then reacted with morpholine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Biological Activity

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a chlorophenyl group, and a morpholine moiety, which together contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, and anticancer activities, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN2OS. Its structure includes:

  • Thiazole Ring : Confers biological activity by interacting with various enzymes and receptors.
  • Chlorophenyl Group : Enhances membrane permeability and bioavailability.
  • Morpholine Ring : Contributes to the compound's solubility and stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

The compound's efficacy against Gram-positive and Gram-negative bacteria has been documented, showcasing its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. Studies have shown that it effectively inhibits the growth of various fungal strains with MIC values comparable to established antifungal agents .

Antiviral Activity

Preliminary investigations have suggested that this compound may possess antiviral properties, though specific viral targets and mechanisms remain to be fully elucidated .

Anticancer Potential

The compound is being explored for its potential in cancer therapy. Research has indicated that it may inhibit cellular pathways associated with tumor growth and survival. For instance, it has been observed to reduce the expression of anti-apoptotic proteins in cancer cells .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for bacterial survival.
  • Membrane Interaction : The chlorophenyl group enhances penetration through lipid membranes.
  • Receptor Modulation : Morpholine moiety can interact with various receptors, potentially altering cellular signaling pathways.

Case Studies

Several studies have evaluated the biological activities of related compounds and derivatives:

  • Antimicrobial Evaluation : A study found that derivatives of thiazole exhibited potent antimicrobial activity with inhibition zones significantly larger than those observed for traditional antibiotics .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing promising results in terms of selective toxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDHOWPTGBRPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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